(5S)-(c)micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]
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Overview
Description
(5S)-©micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl] is a complex organic compound that belongs to the class of xylopyranoses. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring a xylopyranose backbone with a substituted phenyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-©micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl] typically involves multiple steps, including the protection and deprotection of functional groups, selective chlorination, and the introduction of the ethoxyphenyl group. Common reagents used in these reactions include chlorinating agents, protecting groups like acetals, and catalysts for selective reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5S)-©micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl] can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
(5S)-©micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (5S)-©micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl] involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- (5S)-©micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]
- (5S)-©micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)ethyl]phenyl]
Uniqueness
The uniqueness of (5S)-©micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl] lies in its specific substitution pattern and the presence of the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H23ClO6 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C20H23ClO6/c1-2-26-14-6-3-11(4-7-14)9-13-10-12(5-8-15(13)21)19-17(23)16(22)18(24)20(25)27-19/h3-8,10,16-20,22-25H,2,9H2,1H3 |
InChI Key |
YZWOETIOLJSKIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)O)O)O)O)Cl |
Origin of Product |
United States |
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